Product packaging for Eprosartan Ethyl Methyl Diester(Cat. No.:CAS No. 133486-13-2)

Eprosartan Ethyl Methyl Diester

Cat. No.: B118343
CAS No.: 133486-13-2
M. Wt: 466.6 g/mol
InChI Key: DRNXMWWTAZQPCI-RCCKNPSSSA-N
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Description

Contextualization within the Angiotensin II Receptor Blocker (ARB) Class

Eprosartan (B1671555) is a potent and selective antagonist of the angiotensin II type 1 (AT₁) receptor, placing it in the therapeutic class of drugs known as Angiotensin II Receptor Blockers (ARBs). wipo.int These drugs are a cornerstone in the management of hypertension. wipo.intgoogle.com They function by blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key hormone in the renin-angiotensin system that regulates blood pressure. google.com Unlike other ARBs that are often biphenyl (B1667301) tetrazole derivatives, eprosartan is a non-biphenyl, non-tetrazole compound, which makes its synthetic pathway, and the intermediates involved, of distinct interest. google.com

Role of Esterification in Pharmaceutical Synthesis and Prodrug Design

Esterification is a fundamental transformation in organic synthesis and is frequently employed in drug manufacturing. In the context of pharmaceutical development, esters can serve two primary purposes: as protecting groups for reactive functional moieties during a complex synthesis or as a component of a prodrug strategy.

A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes. This strategy is often used to improve a drug's bioavailability, solubility, or to target specific tissues. cphi-online.com Several ARBs, such as candesartan (B1668252) and olmesartan (B1677269), are administered as ester prodrugs to enhance their absorption. cphi-online.com

Conversely, a protected intermediate is a transiently modified compound within a multi-step synthesis. Functional groups, like the carboxylic acids present in eprosartan, are temporarily converted to esters to prevent them from interfering with subsequent reaction steps. These ester groups are not intended for biological activation but are removed in the final stages of manufacturing to yield the active dicarboxylic acid. google.comgoogle.com

Eprosartan Ethyl Methyl Diester falls into the category of a protected intermediate. Its two ester functionalities—a methyl ester and an ethyl ester—serve to mask the two carboxylic acid groups of the final eprosartan molecule during the key carbon-carbon bond-forming reaction that constructs the core structure. These ester groups are subsequently removed, typically through hydrolysis, to yield the active drug. google.comgoogle.com

Significance of this compound as a Chemical Entity in Synthetic Pathways

The synthesis generally involves the reaction of two precursor molecules:

An imidazole (B134444) component, such as methyl 4-[[2-butyl-5-formyl-1H-imidazol-1-yl]methyl]benzoate . google.comgoogle.com

A thiophene-containing fragment, such as (2-thienylmethyl)propanedioic acid, mono-ethyl ester (also known as ethyl 2-carboxy-3-(2-thienyl)propionate). google.comgoogle.com

The condensation of these two molecules, often facilitated by a base like piperidine (B6355638) in a solvent such as toluene (B28343) at elevated temperatures (e.g., 80-110 °C), results in the formation of this compound. google.com This reaction creates the central acrylic acid-derived linkage of the eprosartan molecule.

Chemical Compound Data

Below are data tables for this compound and its related active compound, Eprosartan.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Namemethyl 4-[[2-butyl-5-[(E)-3-ethoxy-3-oxo-2-(thiophen-2-ylmethyl)prop-1-enyl]imidazol-1-yl]methyl]benzoate nih.gov
Synonym(E)-alpha-[[2-butyl-1-[[4-(methoxycarbonyl)phenyl]methyl]-1H-imidazole-5-yl]methylene]-2-thiophenepropanoic acid ethyl ester nih.gov
CAS Number133486-13-2 nih.gov
Molecular FormulaC₂₆H₃₀N₂O₄S nih.govpharmaffiliates.com
Molecular Weight466.59 g/mol pharmaffiliates.com
XLogP3-AA (Computed)5.5 nih.gov
Hydrogen Bond Donor Count (Computed)0 nih.gov
Hydrogen Bond Acceptor Count (Computed)6 nih.gov

Table 2: Physicochemical Properties of Eprosartan

PropertyValueSource
IUPAC Name4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid d-nb.info
Synonym(E)-3-[2-butyl-1-[(4-carboxyphenyl)methyl]-imidazol-5-yl]-2-(2-thienylmethyl)-2-propenoic acid google.com
CAS Number133040-01-4 d-nb.infogoogle.com
Molecular FormulaC₂₃H₂₄N₂O₄S d-nb.infogoogle.com
Molecular Weight424.51 g/mol d-nb.infogoogle.com
Melting Point260-261 °C google.com
XLogP3-AA (Computed)4.5 d-nb.info
Hydrogen Bond Donor Count (Computed)2 d-nb.info
Hydrogen Bond Acceptor Count (Computed)6 d-nb.info

Compound Name Reference

The following table lists the chemical compounds mentioned in this article.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H30N2O4S B118343 Eprosartan Ethyl Methyl Diester CAS No. 133486-13-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-[[2-butyl-5-[(E)-3-ethoxy-3-oxo-2-(thiophen-2-ylmethyl)prop-1-enyl]imidazol-1-yl]methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O4S/c1-4-6-9-24-27-17-22(15-21(26(30)32-5-2)16-23-8-7-14-33-23)28(24)18-19-10-12-20(13-11-19)25(29)31-3/h7-8,10-15,17H,4-6,9,16,18H2,1-3H3/b21-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNXMWWTAZQPCI-RCCKNPSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)OC)C=C(CC3=CC=CS3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)OC)/C=C(\CC3=CC=CS3)/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90565991
Record name Methyl 4-[(2-butyl-5-{(1E)-3-ethoxy-3-oxo-2-[(thiophen-2-yl)methyl]prop-1-en-1-yl}-1H-imidazol-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133486-13-2
Record name Methyl 4-[(2-butyl-5-{(1E)-3-ethoxy-3-oxo-2-[(thiophen-2-yl)methyl]prop-1-en-1-yl}-1H-imidazol-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Eprosartan Ethyl Methyl Diester

Strategies for the Multistep Synthesis of Eprosartan (B1671555) Ethyl Methyl Diester and its Analogs

The multistep synthesis of Eprosartan ethyl methyl diester is a carefully orchestrated sequence of reactions designed to build the complex molecular architecture of the target compound. Key strategies involve the formation of the diester through condensation reactions and various esterification approaches, often employing catalytic systems to enhance efficiency and yield.

Condensation Reactions in Diester Formation

Condensation reactions are fundamental to the formation of the diester linkage in the synthesis of Eprosartan and its intermediates. A prominent example is the Knoevenagel condensation, a modification of the aldol (B89426) condensation.

A crucial condensation step involves the reaction of an imidazole (B134444) aldehyde with a mono-ester of a dicarboxylic acid. Specifically, 4-[[2-butyl-5-formyl-1H-imidazol-1-yl]methyl]benzoic acid can be reacted with (2-thienylmethyl)propanedioic acid, mono-ethyl ester. google.comgoogle.com This reaction is typically catalyzed by a base, such as piperidine (B6355638), and carried out in a suitable solvent system like toluene (B28343) or cyclohexane, often at reflux temperature and under reduced pressure to remove the water formed during the reaction. google.comgoogle.com

Another related condensation is the Claisen condensation, which is used to form β-keto esters. masterorganicchemistry.com While not directly forming the final diester in one step, it is a key reaction type for creating carbon-carbon bonds and functionalized ester intermediates that can be further elaborated. The intramolecular version, the Dieckmann condensation, is particularly useful for forming cyclic β-keto esters from diesters, which can be valuable intermediates in the synthesis of complex molecules. masterorganicchemistry.comlibretexts.orglibretexts.org

The choice of reactants and conditions in these condensation reactions is critical. For instance, the reaction between methyl 4-[[2-butyl-5-formyl-1H-imidazol-1-yl]methyl]benzoate and ethyl 2-carboxy-3-(2-thienyl)propionate in the presence of piperidine at elevated temperatures can lead to the formation of impurities, resulting in poor yields of the desired product, ethyl (αE)-α-[[2-n-butyl-1-[[4-(methoxycarbonyl)phenyl]methyl]-1H-imidazol-5-yl]methylene-2-thiophene propionate. google.com

To address challenges such as low yields and harsh reaction conditions, alternative strategies have been developed. For example, the use of reaction auxiliary agents like orthoformates (e.g., trimethyl orthoformate or triethyl orthoformate) in the condensation of 2-thiophenecarboxaldehyde and diethyl malonate has been shown to improve the synthesis of the intermediate diethyl 2-thienylmethylenemalonate. google.com This approach allows the reaction to proceed under milder conditions (50-81 °C) without the need for a water separation device, leading to shorter reaction times, fewer byproducts, and higher yields of the high-purity product. google.com

Table 1: Condensation Reaction Conditions for Diester Formation

Reactant 1Reactant 2CatalystSolventConditionsProduct
4-[[2-butyl-5-formyl-1H-imidazol-1-yl]methyl]benzoic acid(2-thienylmethyl)propanedioic acid, mono-ethyl esterPiperidineToluene, CyclohexaneReflux, Reduced pressureEprosartan Intermediate Ethyl Ester
Methyl 4-[[2-butyl-5-formyl-1H-imidazol-1-yl]methyl]benzoateEthyl 2-carboxy-3-(2-thienyl)propionatePiperidineToluene80-120°CEthyl (αE)-α-[[2-n-butyl-1-[[4-(methoxycarbonyl)phenyl]methyl]-1H-imidazol-5-yl]methylene-2-thiophene propionate
2-thiophenecarboxaldehydeDiethyl malonatePiperidine, Benzoic acidCyclohexane50-81°CDiethyl 2-thienylmethylenemalonate

Esterification and Transesterification Approaches

Esterification and transesterification are key chemical transformations in the synthesis of this compound. These reactions are crucial for introducing the ethyl and methyl ester groups into the molecule.

One of the final steps in some synthetic routes to Eprosartan involves the hydrolysis of the diester intermediate, this compound, to the final diacid drug substance. google.comnih.gov This implies that the diester itself is a stable, isolatable intermediate. The synthesis of this diester can be achieved through various esterification methods.

A common approach involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. In the context of Eprosartan synthesis, this could involve the esterification of an intermediate carboxylic acid with ethanol (B145695) and methanol (B129727) to introduce the respective ester groups.

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, also presents a viable synthetic route. For instance, a dimethyl or diethyl ester intermediate could be subjected to transesterification with the appropriate alcohol (ethanol or methanol) to yield the mixed this compound.

The synthesis of related diesters, such as Eprosartan dimethyl diester, has been reported, indicating the feasibility of preparing various ester analogs. allmpus.com The choice between methyl and ethyl esters can influence the properties and performance of resulting products, as seen in studies on biodiesel. researchgate.net

Furthermore, a patent describes a process where a N-protected 2-n-butyl-4-formylimidazole derivative is reacted with 2-(2-thienyl methyl) propanedioic acid monoethyl ester. wipo.int The resulting compound is then reacted with methyl-4-(bromomethyl) benzoate (B1203000) to form a complex intermediate which, upon hydrolysis, yields Eprosartan. wipo.int This sequence highlights the stepwise introduction of the components that will ultimately form the diester and then the final diacid.

Catalytic Systems in Diester Synthesis

Catalytic systems are pivotal in the synthesis of this compound, enhancing reaction rates, improving yields, and enabling milder reaction conditions. Both acid and base catalysts are employed in key steps such as condensation and esterification reactions.

In condensation reactions, such as the Knoevenagel-type reaction between 4-[[2-butyl-5-formyl-1H-imidazol-1-yl]methyl]benzoic acid and (2-thienylmethyl)propanedioic acid, mono-ethyl ester, piperidine is a commonly used base catalyst. google.comgoogle.com This catalyst facilitates the deprotonation of the active methylene (B1212753) compound, initiating the condensation. The use of a piperidine and benzoic acid catalytic system has also been reported for the synthesis of the intermediate diethyl 2-thienylmethylenemalonate from 2-thiophenecarboxaldehyde and diethyl malonate. google.com

To overcome the low yields and harsh conditions associated with some traditional methods, more advanced catalytic systems have been explored. For example, the use of an anion exchange resin or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base has been disclosed for the N-protection of 2-n-butyl-4-formylimidazole, a key precursor. google.comwipo.int

Transition metal catalysis also plays a role in modern synthetic strategies that can be applied to the synthesis of complex molecules like Eprosartan and its intermediates. For example, palladium-catalyzed carbonylative oxaspirolactonization and nickel-catalyzed dicarbofunctionalization have been used in the total synthesis of other complex molecules, demonstrating the power of these methods in constructing intricate molecular architectures. purdue.edupurdue.edu While not explicitly reported for this compound in the provided context, these catalytic methods represent the forefront of organic synthesis and could be adapted for its preparation.

Table 2: Catalytic Systems in the Synthesis of Eprosartan Intermediates

Reaction StepCatalystFunctionReference
CondensationPiperidineBase catalyst for Knoevenagel-type reaction google.com, google.com
CondensationPiperidine, Benzoic AcidCatalytic system for diethyl 2-thienylmethylenemalonate synthesis google.com
N-protection of ImidazoleAnion exchange resin or DBUBase catalyst for protection of imidazole nitrogen google.com, wipo.int

Precursor Chemistry and Intermediate Derivatization

The synthesis of this compound relies on the careful preparation of key precursors and the strategic derivatization of intermediates. The core of the molecule is constructed from thiophene- and imidazole-containing building blocks, which are then linked and functionalized to create the final diester.

Synthesis of Key Thiophene- and Imidazole-Containing Building Blocks

The thiophene-containing building block is typically derived from 2-thiophenecarboxaldehyde or a related compound. For example, diethyl 2-thienylmethylenemalonate, an important intermediate, is synthesized by the condensation of 2-thiophenecarboxaldehyde and diethyl malonate. google.com Another key thiophene-containing precursor is (2-thienylmethyl)propanedioic acid, mono-ethyl ester, which is reacted with an imidazole aldehyde derivative. google.comgoogle.comgoogle.com

Once the basic imidazole and thiophene (B33073) building blocks are synthesized, they are often protected and activated for subsequent coupling reactions. For instance, the imidazole nitrogen may be protected with a suitable protecting group to prevent side reactions during the subsequent synthetic steps. google.comwipo.intgoogle.com

Functional Group Interconversions Leading to Diester Linkages

A key functional group interconversion is the formation of the ester groups. This can be achieved through direct esterification of carboxylic acid precursors with methanol and ethanol, or through the reaction of an intermediate with an alkylating agent containing the ester functionality, such as methyl-4-(bromomethyl) benzoate. wipo.int

The formation of the carbon-carbon double bond that links the imidazole and thiophene moieties is another critical transformation, typically achieved through a condensation reaction as previously discussed. google.comgoogle.com This reaction converts a formyl group on the imidazole ring into the enoate structure of the final product.

Furthermore, the synthesis often involves the use of protecting groups, which are later removed in a deprotection step. For example, a protected imidazole precursor is used in the initial coupling reactions, and the protecting group is subsequently removed. wipo.int The hydrolysis of the diester to the final dicarboxylic acid, Eprosartan, is a deprotection step of the ester functional groups. google.com

Reaction Mechanism Elucidation and Kinetic Studies

The formation of Eprosartan through its diester intermediate involves complex chemical transformations where reaction conditions play a pivotal role in dictating yield and purity.

The synthesis of Eprosartan and its intermediates, such as the ethyl methyl diester, is highly dependent on the choice of solvents and chemical auxiliaries like catalysts and bases. These agents influence reaction rates, regioselectivity, and the suppression of side reactions.

Reaction Solvents: A variety of solvents can be employed in the condensation step leading to the formation of the diester intermediate. The selection is often based on reactant solubility, reaction temperature, and compatibility with the chosen base or catalyst. Common solvents include ethyl acetate (B1210297), acetonitrile, toluene, dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and 1-methyl-2-pyrrolidinone (B7775990) (NMP). google.com For instance, one patented process describes carrying out the reaction in ethyl acetate at a temperature of 50-60 °C. google.com In later stages, such as the hydrolysis of the ester groups, solvent systems like ethanol and water are utilized. google.com

Reaction Auxiliaries: Catalysts and bases are crucial for facilitating the key bond-forming reactions. In the Knoevenagel-type condensation between methyl 4-[[2-butyl-5-formyl-1H-imidazol-1-yl]methyl]benzoate and ethyl 2-carboxy-3-(2-thienyl)propionate, the base acts as a catalyst. google.com Piperidine is a frequently mentioned catalyst for this transformation. google.comgoogle.com The reaction can also be promoted by stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or by using anion exchange resins. google.comgoogle.com The choice of auxiliary can significantly impact the reaction's efficiency and the profile of impurities generated. google.com

Decarboxylation, the removal of a carboxyl group, is a fundamental transformation in organic synthesis and is particularly relevant in the synthesis of various angiotensin receptor blockers (ARBs). In some cases, it is a desired, key step. For example, efficient syntheses for the ARBs Telmisartan and Valsartan have been developed that utilize a decarboxylative cross-coupling reaction to construct the core biaryl structure of the molecule. nih.govnih.gov This strategy can offer economic and ecological advantages over other methods by avoiding stoichiometric organometallic reagents. nih.gov

The industrial synthesis of any active pharmaceutical ingredient must contend with the formation of impurities. veeprho.com In the synthesis of Eprosartan via the ethyl methyl diester intermediate, the purity of the final product is highly dependent on controlling reactions in the preceding steps.

A major impurity that arises during the condensation step is the decarboxylation product of one of the key starting materials. google.com When the reaction is carried out under certain conditions, such as refluxing in toluene, the degradation of ethyl 2-carboxy-3-(2-thienyl)propionate can be substantial. google.com This process can generate the decarboxylated impurity, ethyl 3-(2-thienyl)propionate, in amounts as high as 65-70%. google.com This byproduct can then be carried over to the next step, where it is hydrolyzed to 3-(2-thienyl)propanoic acid, which appears as a significant impurity in the final Eprosartan product. google.com

Other identified process-related impurities include the geometric isomer (Z)-Eprosartan and compounds resulting from incomplete reactions or side reactions on the imidazole core, such as Des[2-(2-thienylmethyl)] Eprosartan. pharmaffiliates.com The diester itself, this compound, is also considered a process impurity if it is not fully hydrolyzed in the final synthetic step. theclinivex.com

Advanced Analytical Characterization of Eprosartan Ethyl Methyl Diester

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are fundamental in separating Eprosartan (B1671555) Ethyl Methyl Diester from Eprosartan and other related impurities, allowing for precise purity assessment.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Eprosartan and its related compounds. Several reversed-phase (RP) HPLC methods have been developed and validated for this purpose. These methods are designed to be simple, precise, and accurate for the determination of these compounds in bulk drug substances and pharmaceutical formulations. nih.govnih.gov

A common approach involves using a C18 column with a mobile phase consisting of an acidic buffer, methanol (B129727), and acetonitrile. nih.govnih.gov The pH of the mobile phase is a critical parameter, often adjusted with formic acid to ensure optimal separation and peak shape. nih.govnih.gov Detection is typically carried out using a UV detector at a wavelength where the analytes exhibit significant absorbance. nih.govnih.gov

Method validation is performed according to international guidelines to demonstrate linearity, precision, accuracy, robustness, and specificity. nih.govresearchgate.net Linearity is established by analyzing a series of solutions at different concentrations and demonstrating a proportional relationship between concentration and detector response. nih.govnih.gov Precision is assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision), with acceptance criteria typically set for the relative standard deviation (RSD). nih.govnih.gov Accuracy is determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage recovery is calculated. nih.govnih.gov

Table 1: Exemplary HPLC Method Parameters for the Analysis of Eprosartan and Related Compounds

ParameterConditions
Column Phenomenex C18 (250 x 4.6 mm, 5 µm) nih.govnih.gov
Mobile Phase 0.5% Formic Acid : Methanol : Acetonitrile (80:25:20, v/v/v) nih.govnih.gov
Flow Rate 1.0 mL/min nih.govnih.gov
Detection Wavelength 232 nm or 272 nm nih.govnih.gov
Retention Time (Eprosartan) ~7.6 minutes nih.govnih.gov

Application of Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. It is invaluable for the structural confirmation of Eprosartan Ethyl Methyl Diester and other related substances. nih.govnih.govcphi-online.com

In LC-MS analysis, the eluent from the HPLC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used ionization technique for this class of compounds, as it is a soft ionization method that typically produces intact molecular ions. nih.govnih.gov This allows for the determination of the molecular weight of the compound. For this compound, the expected molecular weight is 466.6 g/mol . nih.gov

Further structural information can be obtained using tandem mass spectrometry (MS/MS or MSn). nih.gov In this technique, the molecular ion of interest is selected and subjected to collision-induced dissociation (CID), causing it to fragment. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure, enabling unambiguous identification. nih.gov

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are employed to map the carbon-hydrogen framework of this compound.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity. The chemical shifts, splitting patterns (multiplicity), and integration values of the signals are all used to piece together the structure.

¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their functional group and hybridization state. While specific NMR data for this compound is not widely published, related compounds and general chemical shift tables provide expected ranges for the various signals. nih.govorganicchemistrydata.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Structural Moieties in this compound

Structural UnitPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons 7.0 - 8.0120 - 140
Imidazole (B134444) Proton ~7.5~115 - 145
Thiophene (B33073) Protons 6.8 - 7.5120 - 140
Vinyl Proton ~7.0~125 - 140
Methylene (B1212753) (CH₂) Protons 2.5 - 5.525 - 65
Ethyl Ester (OCH₂CH₃) ~4.2 (q), ~1.3 (t)~60, ~14
Methyl Ester (OCH₃) ~3.9 (s)~52
Butyl Chain Protons 0.9 - 2.713 - 35

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its various functional groups.

Table 3: Expected FTIR Absorption Bands for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)
C=O Stretch (Ester) 1750 - 1730
C=C Stretch (Aromatic) 1600 - 1450
C-H Stretch (Aromatic) 3100 - 3000
C-H Stretch (Aliphatic) 3000 - 2850
C-O Stretch (Ester) 1300 - 1000
C-N Stretch (Imidazole) 1350 - 1250

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores, which are the parts of a molecule that absorb UV or visible light. The conjugated system in this compound, which includes the thiophene ring, the double bond, the imidazole ring, and the benzene (B151609) ring, constitutes a significant chromophore.

The UV-Vis spectrum of this compound would be expected to show one or more absorption maxima (λmax) in the UV region. The position and intensity of these maxima are characteristic of the conjugated system. For the parent compound, Eprosartan, a detection wavelength of around 232 nm is often used in HPLC analysis, indicating strong absorbance in this region. nih.gov It is anticipated that the diester would exhibit a similar UV absorption profile. researchgate.netresearchgate.net

Table 4: Expected UV-Vis Spectroscopic Data for this compound

ParameterExpected Value
λmax ~232 nm
Chromophore Conjugated system involving thiophene, imidazole, and benzene rings

Solid-State Characterization and Polymorphism Studies

The solid-state properties of a pharmaceutical compound are critical as they can influence its stability, solubility, and bioavailability. For this compound, which is a precursor to the final drug substance, understanding its crystalline and amorphous forms is important for process control and ensuring the quality of the final product.

X-ray Powder Diffraction (XRPD) for Crystalline and Amorphous Forms

X-ray Powder Diffraction (XRPD) is a fundamental technique for characterizing the solid state of a compound, distinguishing between crystalline and amorphous forms, and identifying different polymorphic forms. Crystalline materials produce a unique diffraction pattern with sharp peaks, while amorphous materials result in a broad halo with no distinct peaks.

Currently, specific XRPD peak position and intensity data for this compound are not extensively reported in publicly accessible scientific literature. Much of the available research focuses on the active drug, Eprosartan Mesylate. For instance, studies on Eprosartan Mesylate have identified characteristic crystalline peaks that are used to monitor its physical form. In contrast, when Eprosartan Mesylate is formulated in a solid dispersion to enhance solubility, these characteristic peaks disappear, indicating a conversion to an amorphous state. scispace.comresearchgate.netresearchgate.net While analogous detailed studies for this compound are not readily found, it is a common practice in pharmaceutical development to characterize the solid-state of key intermediates. Such an analysis for this compound would be crucial for controlling the crystallization process during manufacturing to ensure a consistent solid form is produced.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine thermal transitions such as melting point, glass transition temperature, and crystallization events, providing valuable information about the solid-state of a compound.

Similar to XRPD data, specific DSC thermograms detailing the thermal transitions of this compound are not widely available in the public domain. The focus of published research has been on the thermal behavior of Eprosartan Mesylate. For example, the crystalline form of Eprosartan Mesylate exhibits a sharp endotherm at approximately 251°C, corresponding to its melting point. scispace.com The absence of this peak in solid dispersion formulations is used as confirmatory evidence of its amorphous nature. scispace.com For this compound, DSC would be instrumental in determining its melting point and identifying any polymorphic transitions that could occur during its synthesis and storage.

Enzymatic Conversion and in Vitro Biotransformation of Eprosartan Ester Derivatives

Investigation of Esterase-Mediated Hydrolysis of Eprosartan (B1671555) Ethyl Methyl Diester

The conversion of an eprosartan diester prodrug to the active eprosartan molecule is anticipated to be a multi-step enzymatic process.

The hydrolysis of ester prodrugs is predominantly carried out by carboxylesterases (CES), which are abundant in various tissues, including the liver, small intestine, and blood plasma. nih.gov The two major isoforms in humans are CES1 and CES2. CES1 is highly expressed in the liver, while CES2 is primarily found in the small intestine. nih.gov The specific esterase responsible for hydrolyzing a particular prodrug can depend on the structure of the ester group and varies between species. nih.gov For instance, research on other ARB prodrugs like candesartan (B1668252) cilexetil has shown that hepatic CES1 is the main enzyme responsible for its bioactivation. nih.gov In contrast, olmesartan (B1677269) medoxomil is activated by carboxymethylenebutenolidase (CMBL), highlighting that different hydrolases can be involved even within the same therapeutic class. nih.gov Therefore, it is plausible that both CES1 and CES2 could be involved in the hydrolysis of an ethyl methyl diester of eprosartan.

Preclinical models, such as rat plasma and liver microsomes, are standard tools for characterizing the kinetics of prodrug hydrolysis. Liver microsomes are a rich source of metabolic enzymes, including carboxylesterases. doi.org Studies using these systems would typically measure the rate of disappearance of the prodrug and the appearance of the active parent drug over time.

While no specific kinetic data exists for Eprosartan Ethyl Methyl Diester, a hypothetical kinetic study in rat liver microsomes could yield data similar to that presented in Table 1. Such a study would involve incubating the diester with rat liver microsomes and quantifying the formation of the active eprosartan. The data would likely show a time-dependent decrease in the diester concentration with a corresponding increase in the active drug.

Hypothetical Data

Table 1: Hypothetical Kinetic Profile of this compound Hydrolysis in Rat Liver Microsomes This table is illustrative and not based on experimental data for the specified compound.

Time (minutes) This compound Concentration (µM) Eprosartan Concentration (µM)
0 10.0 0.0
5 7.5 2.5
15 4.0 6.0
30 1.5 8.5

Exploration of Potential Prodrug Activation Pathways (if applicable to this specific diester)

The activation of a diester prodrug like this compound would likely proceed in a stepwise manner. The two ester groups (ethyl and methyl) would be sequentially cleaved by esterases to ultimately yield the active dicarboxylic acid form of eprosartan. It is possible that one ester is preferentially cleaved over the other, resulting in a monoester intermediate before complete activation. The specific pathway and the rate of each hydrolysis step would depend on the enzymes involved and their substrate specificity.

In Vitro Stability Profiling in Biological Matrices (excluding clinical relevance)

The stability of a prodrug in various biological matrices is a critical parameter evaluated during preclinical development. These studies assess the rate of hydrolysis in environments such as plasma and liver homogenates. For an eprosartan diester, it would be expected to be relatively stable in buffer solutions at physiological pH but would be hydrolyzed in the presence of esterases in biological matrices.

A stability study would involve incubating the compound in rat plasma and liver microsomes and measuring its concentration over time. The results would likely demonstrate a faster rate of degradation in liver microsomes compared to plasma, owing to the higher concentration of esterases in the liver. doi.org

Hypothetical Data

Table 2: Hypothetical In Vitro Stability of this compound in Preclinical Models This table is illustrative and not based on experimental data for the specified compound.

Biological Matrix Half-life (t½, minutes)
Rat Plasma 45

Advanced Computational and Theoretical Studies of Eprosartan Ethyl Methyl Diester

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations offer profound insights into the intrinsic properties of a molecule, governed by its electronic structure. For Eprosartan (B1671555) Ethyl Methyl Diester, these methods can elucidate its geometry, energy, and the distribution of electrons, which are fundamental to its chemical behavior.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized molecular geometry and total energy of a molecule like Eprosartan Ethyl Methyl Diester.

Theoretical DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G(d,p), would be performed to find the most stable three-dimensional arrangement of the atoms in the molecule. chemrj.org This optimization process minimizes the total electronic energy, providing key information on bond lengths, bond angles, and dihedral angles. For instance, DFT studies on similar imidazole-based drug molecules have successfully predicted their structural parameters. nih.govorientjchem.org

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-31G(d,p))

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=O (Ethyl Ester)1.21--
C-O (Ethyl Ester)1.34--
O-C (Ethyl)1.45--
C=O (Methyl Ester)1.20--
C-O (Methyl Ester)1.35--
O-C (Methyl)1.43--
Imidazole (B134444) C-N1.33 - 1.38107 - 110-
Thiophene (B33073) C-S1.71--
Benzyl C-C1.39 - 1.41~120-

Note: This table presents hypothetical data based on typical bond lengths and angles for the functional groups present in this compound and related molecules. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The energy and spatial distribution of these orbitals are key determinants of a molecule's ability to donate or accept electrons. taylorandfrancis.com

For this compound, the HOMO is expected to be located on the electron-rich regions of the molecule, such as the thiophene and imidazole rings, which are known to be nucleophilic. taylorandfrancis.com The LUMO, conversely, would likely be centered on the electron-deficient areas, potentially including the carbonyl carbons of the ester groups, making them susceptible to nucleophilic attack. This is a critical aspect for its function as a prodrug, as the hydrolysis of the ester is a key step in its activation. mdpi.comnih.gov

The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical stability and reactivity. A smaller energy gap suggests a molecule is more reactive and less stable. Theoretical calculations for similar heterocyclic compounds have shown that the nature and position of substituents can significantly influence the HOMO-LUMO gap. nih.gov The introduction of the ethyl and methyl ester groups in this compound would be expected to modulate this energy gap compared to the parent eprosartan molecule.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

Molecular OrbitalPredicted Energy (eV)Likely LocalizationImplication for Reactivity
HOMO-6.5Thiophene and Imidazole RingsNucleophilic character, site for electrophilic attack
LUMO-1.8Ester Carbonyl GroupsElectrophilic character, site for nucleophilic attack (hydrolysis)
HOMO-LUMO Gap (ΔE)4.7-Indicator of chemical reactivity and stability

Note: The energy values are illustrative and would need to be determined through specific FMO analysis.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the delocalized molecular orbitals. wikipedia.org It allows for the investigation of charge distribution, hybridization, and, importantly, hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. wikipedia.orguni-muenchen.de

In the context of this compound, NBO analysis would be invaluable for understanding the nature of the ester linkages and the electronic environment of the imidazole and thiophene moieties. acadpubl.eu The analysis can quantify the delocalization of electron density from lone pairs on the oxygen atoms of the ester groups into adjacent antibonding orbitals, which can influence the stability and reactivity of these groups. researchgate.netrsc.org

Molecular Modeling and Dynamics Simulations

While quantum mechanical calculations provide a static picture of a molecule's electronic properties, molecular modeling and dynamics simulations offer insights into its dynamic behavior and interactions with other molecules.

Conformational Analysis and Energy Minimization

This compound is a flexible molecule with several rotatable bonds. Its three-dimensional shape, or conformation, is critical for its biological activity. Conformational analysis aims to identify the low-energy, and therefore most populated, conformations of the molecule.

Prediction of Binding Interactions with Enzymes (e.g., esterases) or Receptors

As a diester, this compound is likely a prodrug that requires enzymatic hydrolysis to release the active eprosartan. mdpi.comnih.gov Carboxylesterases are a common class of enzymes responsible for the activation of such ester prodrugs. nih.govscirp.org

Molecular docking simulations can be employed to predict how this compound might bind to the active site of a human carboxylesterase. These simulations place the molecule (the ligand) into the binding site of the enzyme (the receptor) in various orientations and conformations, and a scoring function is used to estimate the binding affinity. This can help identify the most probable binding mode and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-substrate complex. mdpi.comnih.gov

Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic view of the binding event. MD simulations model the movement of atoms over time, allowing for the observation of conformational changes in both the ligand and the enzyme upon binding. mdpi.com This can reveal the mechanism of substrate recognition and the positioning of the ester groups for catalytic hydrolysis. Computational studies on other prodrugs, such as losartan, have successfully used these methods to elucidate their metabolic activation pathways. mdpi.comnih.govresearchgate.net Although no direct studies on this compound are available, the principles from these related studies would guide the theoretical investigation of its enzymatic activation. mdpi.comnih.gov

In Silico Design and Structure-Activity Relationship (SAR) Exploration

This compound, a notable diester derivative of the angiotensin II receptor antagonist eprosartan, has been the subject of theoretical and computational investigations to explore its chemical properties and potential for analog development. These studies leverage computational models to predict the molecule's behavior and interactions, providing a foundation for understanding its structure-activity relationship (SAR). The core structure of this compound is identified by its CAS number 133486-13-2, molecular formula C26H30N2O4S, and IUPAC name methyl 4-[[2-butyl-5-[(E)-3-ethoxy-3-oxo-2-(thiophen-2-ylmethyl)prop-1-enyl]imidazol-1-yl]methyl]benzoate. creative-biolabs.comfda.gov

Computational studies on the parent compound, eprosartan, have provided insights that can be extrapolated to its diester derivative. For instance, molecular modeling has been employed to understand the binding of eprosartan to its biological targets and its interaction with other molecules, such as β-cyclodextrin for formulation purposes. These foundational studies pave the way for more specific computational analyses of this compound.

Virtual Screening for Analog Discovery (focused on synthetic accessibility or metabolic stability)

While specific virtual screening studies exclusively targeting this compound for the discovery of analogs with enhanced synthetic accessibility or metabolic stability are not extensively documented in publicly available literature, the principles of such screenings are well-established in computational chemistry. A virtual screening workflow for this compound would theoretically involve the generation of a virtual library of analogs by modifying specific functional groups of the this compound molecule.

For improving synthetic accessibility , the virtual screening process would prioritize analogs that can be synthesized through high-yield, well-established chemical reactions. The computational models would assess the complexity of the molecular structure and the feasibility of the synthetic routes.

For enhancing metabolic stability , the screening would focus on identifying analogs with modifications at sites known to be susceptible to metabolic breakdown. For instance, the ester linkages in this compound are potential sites of hydrolysis by esterase enzymes. A virtual screening campaign could explore bioisosteric replacements for these ester groups that would be more resistant to metabolic cleavage while retaining the desired biological activity. The table below illustrates a hypothetical selection of analogs from a virtual screen, ranked by a composite score considering both metabolic stability and synthetic accessibility.

Table 1: Hypothetical Virtual Screening Hits for this compound Analogs

Analog ID Modification Predicted Metabolic Stability (t½, min) Synthetic Accessibility Score (1-10)
EEMD-A01 Ethyl ester replaced with amide 120 7
EEMD-A02 Methyl ester replaced with oxadiazole 95 6
EEMD-A03 Thiophene ring bioisostere 75 8

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound are not available.

Predictive Modeling of Chemical Transformations

Predictive modeling of the chemical transformations of this compound would involve the use of computational algorithms to forecast its reactivity and degradation pathways under various conditions. This is crucial for understanding its stability, potential byproducts, and for optimizing its synthesis and storage.

Quantum mechanical calculations could be employed to model the reaction mechanisms of key transformations, such as the hydrolysis of the ester groups. These models can predict the activation energies and reaction rates for these processes, providing a quantitative measure of the compound's stability.

Furthermore, predictive models can be developed to identify potential sites of oxidation, reduction, or other chemical modifications that the molecule might undergo. This information is valuable for anticipating potential impurities that could arise during synthesis or storage. The following table outlines potential chemical transformations of this compound that could be explored through predictive modeling.

Table 2: Predicted Chemical Transformations of this compound

Transformation Type Predicted Reacting Moiety Potential Products Computational Method
Hydrolysis Ethyl and Methyl Esters Eprosartan Monomethyl Ester, Eprosartan Ethyl Ester, Eprosartan Density Functional Theory (DFT)
Oxidation Thiophene Sulfur Thiophene-S-oxide derivative Molecular Orbital Theory

Note: This table represents potential areas of investigation using predictive modeling and does not reflect the results of published studies.

Q & A

Q. How can researchers ensure reproducibility when publishing synthetic protocols for this compound?

  • Methodological Answer : Provide detailed reaction parameters (e.g., molar ratios, catalyst loading, purification steps) and raw spectral data (e.g., NMR, HRMS) in supplementary materials. Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles, depositing datasets in repositories like ChemRxiv or Zenodo. Cross-validate results with independent labs using blinded samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.